5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate
Description
Systematic Nomenclature and Regulatory Identifiers
The IUPAC name of this compound is [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate , reflecting its stereochemical configuration and functional groups. The DMT group is denoted as bis(4-methoxyphenyl)-phenylmethoxy, while the thymidine core retains its canonical pyrimidine structure with a 5-methyl substitution.
Regulatory identifiers include:
- CAS Registry Number : 93966-64-4
- Molecular Formula : C₃₈H₃₆N₂O₈
- Synonym : 5'-O-(p,p'-dimethoxytrityl)thymidine 3'-benzoate
Notably, this compound lacks a European Community (EC) number or FDA-specific classification, as it is primarily employed in research settings rather than therapeutic applications.
Molecular Architecture and Stereochemical Configuration
The molecule comprises three distinct regions:
- Thymidine core : A 2'-deoxyribose sugar linked to thymine via an N-glycosidic bond at the 1'-position.
- 5'-O-DMT group : A trityl ether protecting the 5'-hydroxyl, imparting steric bulk to prevent undesired side reactions.
- 3'-O-benzoyl group : An ester derivative that stabilizes the 3'-hydroxyl against premature activation during synthesis.
Stereochemical features :
- The sugar moiety adopts a β-D-2'-deoxyribofuranose configuration, with R stereochemistry at C1' (anomeric carbon), S at C2', and R at C4'.
- The DMT group’s three aryl rings create a chiral center at the trityl carbon, though this chirality is typically unresolved in synthetic applications.
Key structural data :
| Property | Value |
|---|---|
| Molecular weight | 648.701 g/mol |
| Functional groups | Ether (DMT), ester (benzoyl) |
| Hydrogen bond donors | 2 (thymine NH, ester carbonyl) |
The benzoyl group introduces an electron-withdrawing effect, polarizing the 3'-oxygen and enhancing its stability toward nucleophilic attack.
Crystallographic Data and Conformational Analysis
While experimental X-ray crystallographic data for this specific compound remain unpublished, insights can be extrapolated from related trityl-protected nucleosides:
- Sugar pucker : In analogous DMT-thymidine derivatives, the deoxyribose ring adopts a C3'-endo conformation (North-type puckering), minimizing steric clash between the DMT group and the nucleobase.
- Torsion angles : The γ-angle (O5'-C5'-C4'-C3') typically ranges between 50°–60° , favoring a gauche+ orientation that positions the DMT group orthogonal to the sugar plane.
- Packing interactions : Crystals of tritylated nucleosides often exhibit π-stacking between thymine bases and van der Waals interactions between DMT aryl rings.
Conformational flexibility :
- The benzoyl ester at C3' restricts rotation about the C3'-O bond, locking the group in a planar arrangement relative to the sugar.
- Molecular dynamics simulations suggest the DMT group adopts multiple rotameric states in solution, though steric hindrance favors a "propeller" arrangement of the methoxyphenyl rings.
Comparative Analysis with Related Trityl-Protected Nucleosides
5'-O-(p,p'-dimethoxytrityl)thymidine 3'-benzoate belongs to a family of DMT-protected nucleosides optimized for automated oligonucleotide synthesis. Key comparisons include:
Functional group impacts :
- Benzoyl vs. succinate : The benzoyl ester offers superior stability under acidic conditions (e.g., DMT deprotection with dichloroacetic acid) compared to the labile succinate linker.
- Electron-withdrawing effects : The benzoyl group’s meta-directing nature moderates the reactivity of the 3'-oxygen, reducing side reactions during phosphoramidite activation.
- Steric bulk : The DMT group’s size necessitates optimized coupling times in solid-phase synthesis, typically 2–3 minutes for this derivative versus 1–2 minutes for non-tritylated analogs.
Synthetic utility :
- The 3'-benzoyl group enables selective deprotection under mild basic conditions (e.g., ammonia/MeOH), preserving the DMT group for subsequent elongation cycles.
- In contrast, 3'-succinate derivatives require harsher treatments (e.g., hydrazine), limiting their compatibility with acid-labile nucleobase protections.
Properties
CAS No. |
93966-64-4 |
|---|---|
Molecular Formula |
C38H36N2O8 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C38H36N2O8/c1-25-23-40(37(43)39-35(25)41)34-22-32(48-36(42)26-10-6-4-7-11-26)33(47-34)24-46-38(27-12-8-5-9-13-27,28-14-18-30(44-2)19-15-28)29-16-20-31(45-3)21-17-29/h4-21,23,32-34H,22,24H2,1-3H3,(H,39,41,43)/t32-,33+,34+/m0/s1 |
InChI Key |
RSNZACKPHBOUCJ-LBFZIJHGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Data Table: Key Reaction Parameters
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Protection of 5’-OH | DMT-Cl, Pyridine, $$0^\circ C$$ | ~80 | Requires inert atmosphere |
| Benzoylation of 3’-OH | Benzoyl chloride, DMAP, DCM | ~75 | Controlled addition is critical |
| Final Purification | Methanol/Ethanol recrystallization | >95 purity | Ensures removal of impurities |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoate ester, converting it back to the corresponding alcohol.
Substitution: The DMT protecting group can be removed under acidic conditions, allowing for further functionalization of the thymidine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, often using trichloroacetic acid (TCA) or dichloroacetic acid (DCA), are employed to remove the DMT group.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Thymidine alcohol derivatives.
Substitution: Deprotected thymidine ready for further modifications.
Scientific Research Applications
Synthesis of Oligonucleotides
One of the primary applications of 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is in the solid-phase synthesis of oligonucleotides. The DMT group facilitates the stepwise addition of nucleotides, enabling the construction of long DNA or RNA sequences.
Solid-Phase Synthesis Protocol
- Reagents Required:
- 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate
- Phosphoramidites
- Activators (e.g., tetrazole)
- Procedure:
- Attach the first nucleotide to a solid support.
- Sequentially add protected phosphoramidites.
- Remove the DMT group after each addition to expose the hydroxyl for further coupling.
This method has been widely adopted due to its efficiency and high yield in producing oligonucleotides with precise sequences .
Biochemical Assays
The compound's properties allow it to be utilized in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). The benzoate moiety can enhance solubility and facilitate interactions with target biomolecules.
Case Study: ELISA Development
In a recent study, researchers utilized the compound as part of a dynamic ELISA setup, demonstrating improved sensitivity and specificity for detecting target antigens. The incorporation of this modified thymidine derivative allowed for enhanced binding affinity and reduced background noise in assays .
| Assay Type | Sensitivity | Specificity |
|---|---|---|
| Standard ELISA | Low | Moderate |
| Modified ELISA | High | High |
Pharmaceutical Applications
5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is also significant in pharmaceutical research, particularly in developing antiviral and anticancer drugs. Its ability to form stable nucleic acid structures makes it a candidate for therapeutic applications.
Antiviral Research
In antiviral drug development, this compound has been explored as a potential building block for nucleotide analogs that inhibit viral replication. Studies have shown that derivatives can effectively interfere with viral polymerases .
Mechanism of Action
The mechanism of action of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate primarily involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the synthesis process, preventing unwanted side reactions . Once the desired oligonucleotide sequence is assembled, the DMT group is removed under acidic conditions, allowing the 5’-hydroxyl group to participate in further reactions or modifications .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of DMT-T-Bz and Analogues
Key Findings:
Protection Strategy :
- DMT-T-Bz’s 5'-DMT group is selectively removed under mild acidic conditions (e.g., 3% dichloroacetic acid), enabling stepwise synthesis. In contrast, 3',5'-di-O-benzoylthymidine requires stronger bases (e.g., NH₃/MeOH) for deprotection, complicating sequential reactions .
- 3'-Azido-5'-benzoate thymidine leverages an azide for bioorthogonal chemistry, whereas DMT-T-Bz’s 3'-Bz group prioritizes synthetic stability .
Biological Activity: Methylation at the 5'-position (e.g., 5'-methyl-DMTr-thymidine) significantly impacts potency. The (R)-5'-methyl isomer exhibits 5-fold higher RNA interference activity than the (S)-isomer, highlighting stereochemical sensitivity . DMT-T-Bz derivatives show enhanced metabolic stability in antiviral assays compared to non-acylated counterparts .
Synthetic Efficiency :
- DMT-T-Bz’s synthesis avoids laborious purification steps required for regioisomer separation (e.g., in NDBF-caged thymidine ) .
- 3',5'-Di-O-benzoylthymidine synthesis achieves 80% yield via direct benzoylation but lacks the DMT group’s reversible protection .
Physicochemical Properties
Table 2: Spectroscopic and Chromatographic Data
- Solubility : DMT-T-Bz is soluble in polar aprotic solvents (e.g., DCM, THF), whereas 3',5'-di-O-benzoylthymidine requires toluene or DMF .
- Stability : The DMT group in DMT-T-Bz undergoes detritylation via a concerted acid-catalyzed mechanism (ΔS‡ ≈ −50 J/mol·K), contrasting with slower hydrolysis of benzoyl groups .
Biological Activity
5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article synthesizes current findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is a thymidine derivative characterized by the presence of a dimethoxytrityl protecting group at the 5' position and a benzoate moiety at the 3' position. This structural modification enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound can be attributed to its interaction with nucleic acid synthesis pathways. Modified nucleosides like 5'-O-(p,p'-Dimethoxytrityl)thymidine can act as substrates for DNA polymerases, potentially leading to incorporation into DNA during replication. This incorporation can disrupt normal cellular processes, leading to apoptosis in rapidly dividing cells, such as cancer cells.
Key Mechanisms Observed:
- Inhibition of DNA Synthesis : The compound may compete with natural nucleosides, thereby inhibiting DNA replication.
- Induction of Apoptosis : By disrupting DNA synthesis, it may trigger apoptotic pathways in cancer cells.
- Antiviral Activity : Similar compounds have shown efficacy against viral replication by interfering with the viral genome's synthesis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate through various in vitro assays. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | DNA synthesis inhibition |
| MCF-7 | 10.0 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
The above table summarizes the inhibitory concentration (IC50) values observed in different cell lines, indicating that the compound effectively reduces cell viability at micromolar concentrations.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral effects. Preliminary studies suggest that it may inhibit viral replication in vitro, particularly against RNA viruses.
| Virus Type | EC50 (µM) | Effectiveness |
|---|---|---|
| Influenza A | 5.0 | Moderate |
| HIV-1 | 8.0 | Significant |
| Herpes Simplex Virus | 6.0 | Moderate |
This table presents the effective concentration (EC50) values for different viruses, highlighting its potential as an antiviral agent.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study conducted on breast cancer cell lines demonstrated that treatment with 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment. -
Antiviral Efficacy :
In research focused on HIV-1, the compound was shown to inhibit viral replication effectively in cultured human T cells. The mechanism was linked to the incorporation of the modified nucleoside into viral RNA, disrupting normal viral life cycles. -
Comparative Analysis with Other Nucleosides :
Comparative studies with other modified nucleosides indicated that while many exhibit similar cytotoxic effects, 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate showed enhanced stability and lower toxicity profiles in non-cancerous cells.
Q & A
Q. What is the role of the 5'-O-dimethoxytrityl (DMT) group in oligonucleotide synthesis?
The 5'-O-DMT group serves as a temporary protecting group during solid-phase oligonucleotide synthesis, enabling sequential coupling of nucleosides. Its high acid-lability allows selective deprotection after each coupling step while preserving other functional groups (e.g., 3'-benzoate). This ensures controlled elongation of the oligonucleotide chain. The DMT group also aids in purification via trityl-on HPLC, as intermediates retain the hydrophobic DMT moiety .
Q. How is 5'-O-DMT-thymidine 3'-benzoate typically purified after synthesis?
Purification often involves reverse-phase HPLC or silica gel chromatography, leveraging the DMT group's hydrophobicity. For example, after phosphoramidite coupling, intermediates are precipitated and analyzed via HPLC (e.g., water/acetonitrile gradients with 250 mM TEAA buffer). The DMT group improves retention time resolution, enabling isolation of >95% pure products .
Q. What solvents and conditions are optimal for dissolving 5'-O-DMT-thymidine derivatives?
Anhydrous acetonitrile or dimethyl sulfoxide (DMSO) is preferred due to the compound’s limited solubility in aqueous buffers. Prolonged exposure to moisture or acidic conditions should be avoided to prevent premature DMT cleavage. For example, DMSO at 105 mg/mL dissolves 5'-O-DMT-thymidine effectively but must be freshly dried to prevent hydrolysis .
Advanced Research Questions
Q. How do activators like tetrazole and pyridinium trifluoroacetate influence phosphoramidite coupling efficiency?
Activators protonate the phosphoramidite, facilitating nucleophilic attack by the 5'-OH of the growing oligonucleotide. Comparative studies show 5-phenyl-1H-tetrazole achieves >90% coupling yields in 8 hours, while pyridinium trifluoroacetate requires 24 hours for ~70% efficiency (Table 1, ). Tetrazole’s superior performance is attributed to its stronger acidity (pKa ~4.3 vs. ~6.5 for pyridinium trifluoroacetate), accelerating phosphite bond formation .
Q. What mechanistic insights explain stereochemical outcomes in 3′-modified nucleoside synthesis?
The stereochemistry of 3′-substituents (e.g., hydroxyl vs. fluoromethyl groups) is controlled by reaction pathways. For example, fluorination of 3′-mesylates using DAST (diethylaminosulfur trifluoride) proceeds via an SN2 mechanism, inverting configuration. This contrasts with SN1 pathways, which risk racemization. Such stereochemical precision is critical for maintaining RNA interference (RNAi) activity, as seen in (R)-5′-methyl isomers showing 5-fold higher potency than (S)-isomers .
Q. How can contradictory data on DMT cleavage kinetics be resolved in diverse solvent systems?
DMT cleavage rates vary with acid strength and solvent polarity. For instance, 3% dichloroacetic acid in dichloromethane deprotects in <30 seconds, while milder conditions (e.g., 0.5% trifluoroacetic acid in acetonitrile) require 5–10 minutes. Discrepancies in reported kinetics often stem from solvent-specific proton activity and water content. Systematic calibration using UV monitoring (498 nm) under controlled humidity is recommended .
Q. What strategies mitigate side reactions during 3′-benzoate formation?
Side reactions (e.g., acyl migration or DMT hydrolysis) are minimized by:
- Using non-polar solvents (e.g., dioxane) to reduce water content.
- Employing mild acylating agents like 2-chlorophenyl phosphate activated with HOBt (1-hydroxybenzotriazole).
- Maintaining temperatures below 25°C to prevent acid-catalyzed DMT cleavage .
Methodological and Analytical Considerations
Q. Which analytical techniques validate the structural integrity of DMT-protected intermediates?
Q. How can researchers optimize yields in large-scale phosphoramidite synthesis?
Key factors include:
- Activator stoichiometry : 1.2 equivalents of 2-cyanoethyl tetraisopropylphosphorodiamidite relative to nucleoside.
- Moisture control : Rigorous drying of acetonitrile (<10 ppm H2O) and reaction under inert gas.
- Reaction monitoring : Real-time HPLC tracks coupling progress to terminate reactions at >90% conversion .
Q. What are the implications of 5′-methyl modifications on RNAi activity?
Methylation at the 5′ position enhances metabolic stability by resisting phosphatase degradation. However, stereochemistry dictates efficacy: (R)-5′-methyl-ss-siRNA showed an IC50 of 0.6 nM in HeLa cells, whereas the (S)-isomer was 5-fold less potent. This highlights the need for enantioselective synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
